molecular formula C12H8F3NO B8761926 2-Hydroxy-4-(4-trifluoromethylphenyl)pyridine CAS No. 942947-10-6

2-Hydroxy-4-(4-trifluoromethylphenyl)pyridine

Cat. No. B8761926
Key on ui cas rn: 942947-10-6
M. Wt: 239.19 g/mol
InChI Key: WCUQNWUEDAJKJG-UHFFFAOYSA-N
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Patent
US08993765B2

Procedure details

4-(4-(Trifluoromethyl)phenyl)pyridine-1-oxide (1.9 g, 7.9 mmol) was heated to 140° C. in acetic anhydride (80 mL) for 5 h. The mixture was concentrated and then heated at 80° C. for 1 h in a mixture of MeOH (20 mL) and aqueous 1 N NaOH (15 mL). The resulting black solution was concentrated to a volume of 15 mL, and the solid was filtered off, rinsed with CH2Cl2 and dried under vacuum to provide the title compound (1.26 g, 66%) as a brown solid: 1H NMR (300 MHz, CD3OD) δ 7.80-7.74 (br m, 5H), 6.85-6.66 (br m, 2H).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Yield
66%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][N+:12]([O-])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C(OC(=O)C)(=[O:20])C>>[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][NH:12][C:11](=[O:20])[CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=CC=[N+](C=C1)[O-])(F)F
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resulting black solution was concentrated to a volume of 15 mL
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
rinsed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=CC(NC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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